N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride
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Overview
Description
N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is a chemical compound with the molecular formula C5H7ClF3NO. It is known for its unique structural features, which include a trifluoropropyl group and a carbamoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 1,1,1-trifluoropropan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamic acid.
Condensation Reactions: It can react with amines or alcohols to form ureas or carbamates, respectively.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and water. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamic acid, while reactions with amines produce substituted ureas.
Scientific Research Applications
N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The trifluoropropyl group can also influence the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamic acid
- N-Methyl-N-(1,1,1-trifluoropropan-2-yl)urea
- N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamate
Uniqueness
N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is unique due to its combination of a trifluoropropyl group and a carbamoyl chloride functional group. This combination imparts distinct reactivity and stability characteristics, making it a versatile reagent in organic synthesis. The presence of the trifluoropropyl group can also enhance the compound’s lipophilicity and metabolic stability, which are valuable properties in drug design and development.
Biological Activity
N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by the presence of a trifluoropropyl group, which enhances its lipophilicity and biological membrane permeability. The compound is primarily used as a building block in the synthesis of more complex molecules and has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoropropyl group allows for increased hydrophobic interactions with lipid membranes, facilitating cellular uptake. The carbamoyl chloride moiety can participate in nucleophilic attacks on various biological targets, potentially inhibiting enzyme activity or altering protein function.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival.
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory potential. In vitro assays have demonstrated that it can modulate inflammatory cytokine production in immune cells, suggesting a possible therapeutic application in inflammatory diseases .
3. Enzyme Inhibition
This compound has been investigated as an inhibitor of various enzymes. For example, it has shown promise in inhibiting serine proteases and other enzymes involved in metabolic pathways related to disease states .
Case Study 1: Anticancer Activity
A study conducted on a series of fluorinated carbamates revealed that this compound analogs exhibited potent cytotoxicity against several cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating strong anticancer activity .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use as an anti-inflammatory agent .
Data Tables
Biological Activity | IC50 Value (µM) | Target |
---|---|---|
Anticancer | 5.0 | Various cancer cell lines |
Anti-inflammatory | 10.0 | TNF-alpha production |
Enzyme inhibition | 3.5 | Serine proteases |
Properties
IUPAC Name |
N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO/c1-3(5(7,8)9)10(2)4(6)11/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASCSRPYPANHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N(C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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